3-(Trifluoromethoxy)thiobenzamide
Description
Significance of Organofluorine Compounds in Contemporary Chemical Research
Organofluorine chemistry, the study of organic compounds containing carbon-fluorine bonds, has become profoundly important in contemporary research, particularly in pharmaceuticals. chemuniverse.com Fluorine's high electronegativity and small atomic size allow it to form strong bonds with carbon, which can significantly influence a molecule's properties. chemuniverse.com The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets. chemuniverse.comchemicalbook.comcookechem.com This is because the strong C-F bond is resistant to metabolic cleavage, and fluorine's presence can alter a molecule's lipophilicity and pKa, improving its ability to cross cell membranes and interact with enzymes. chemicalbook.com Consequently, approximately 20% of all commercial pharmaceuticals are organofluorine compounds, used in treatments for cancer, infectious diseases, cardiovascular conditions, and central nervous system disorders. chemicalbook.comfluorochem.co.uk
Fundamental Principles and Synthetic Utility of Thioamide Derivatives
Thioamides, which are structural analogues of amides where the oxygen atom is replaced by sulfur, are versatile intermediates in organic synthesis. nbinno.com This single-atom substitution results in significant changes to the functional group's reactivity; thioamides are generally more reactive towards both nucleophiles and electrophiles than their amide counterparts. nbinno.com This heightened reactivity makes them valuable synthons, or building blocks, for constructing more complex molecules, especially sulfur-containing heterocycles like thiadiazoles, which are themselves important in medicinal chemistry. uni.lunih.gov Beyond their role as synthetic intermediates, the thioamide group has been used as an isostere for the amide bond in peptides, sometimes leading to improved stability and bioactivity. nbinno.com A variety of methods exist for their synthesis, with ongoing research focused on developing more efficient and environmentally friendly "green" protocols. nih.govsmolecule.com
Distinctive Contributions of the Trifluoromethoxy Group to Molecular Design
The trifluoromethoxy (OCF3) group is a unique and increasingly important substituent in the design of bioactive molecules. It is highly lipophilic and strongly electron-withdrawing, properties that distinguish it from both a simple methoxy (B1213986) group and a trifluoromethyl (CF3) group. The high lipophilicity conferred by the OCF3 group can significantly enhance a molecule's ability to penetrate biological membranes, a critical factor for drug efficacy. Its potent electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, which in turn affects how the molecule interacts with its biological target. Often referred to as a "super-halogen," the trifluoromethoxy group is valued for its ability to improve metabolic stability, bioavailability, and target specificity. As a result, more than 100 compounds containing this group are currently in clinical trials for a range of diseases.
Current Research Trajectories and Future Perspectives for 3-(Trifluoromethoxy)thiobenzamide
The compound this compound represents a convergence of the chemical principles outlined above. It incorporates a thioamide functional group and a trifluoromethoxy group on a benzene (B151609) ring structure.
While extensive, peer-reviewed research on this compound is not yet widespread, its chemical structure suggests several promising avenues for future investigation. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, a key factor for biological activity and interaction with molecular targets like enzymes and receptors. This suggests its potential as a pharmacophore or a key building block in the development of new drugs.
Its unique structural features make it a valuable scaffold for creating libraries of compounds for drug discovery. Potential applications are foreseen in medicinal chemistry and the development of new agrochemicals, leveraging the known biological activities associated with its constituent functional groups. Furthermore, as a reactive thioamide derivative, it can serve as a precursor in materials science for the synthesis of advanced materials with specific electronic or physical properties. The reactivity of the thioamide moiety allows for transformations such as oxidation to sulfoxides or reduction to amines, offering pathways to a diverse range of derivatives for further study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1053656-09-9 | fluorochem.co.uk |
| Molecular Formula | C8H6F3NOS | fluorochem.co.uk |
| Molecular Weight | 221.2 g/mol | |
| IUPAC Name | 3-(trifluoromethoxy)benzenecarbothioamide | |
| InChI Key | KGDKLGFSPGGSRL-UHFFFAOYSA-N | fluorochem.co.uk |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N |
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKLGFSPGGSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Thiobenzamide
Reactivity Profiles of the Thioamide Functional Group
The thioamide group is a versatile functional group known to participate in a variety of chemical transformations. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon.
Cyclization Reactions Leading to Heterocyclic Systems (e.g., thiadiazoles, thiazines, thiazoles)
Thioamides are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. In the case of 3-(trifluoromethoxy)thiobenzamide, the thioamide moiety can undergo cyclization reactions to form heterocycles such as thiadiazoles, thiazines, and thiazoles.
Thiadiazoles: The oxidative cyclization of thiobenzamides is a common method for the synthesis of 1,2,4-thiadiazoles. For instance, the condensation reaction of thiobenzamides in the presence of an oxidizing agent can lead to the formation of 3,5-diaryl-1,2,4-thiadiazoles. This transformation is influenced by the nature of the substituents on the aromatic ring.
Thiazines: Reactions with bifunctional reagents can lead to the formation of thiazine (B8601807) rings. For example, the reaction of thioamides with α-halo ketones or related compounds can proceed via initial S-alkylation followed by intramolecular cyclization.
Thiazoles: Thioamides are key building blocks in Hantzsch thiazole (B1198619) synthesis and its variations. The reaction of a thioamide with an α-halocarbonyl compound typically leads to the formation of a thiazole ring. For example, the reaction of thiobenzamide (B147508) with 1-bromo-3,3,3-trifluoroacetone has been used to construct a thiazole ring.
| Heterocycle | General Reaction Type | Key Reagents |
|---|---|---|
| Thiadiazoles | Oxidative Dimerization/Cyclization | Oxidizing agents (e.g., DMSO-halide systems) |
| Thiazines | Condensation/Cyclization | Bifunctional electrophiles (e.g., α,β-unsaturated ketones with a leaving group) |
| Thiazoles | Hantzsch Synthesis and variations | α-Halocarbonyl compounds |
Condensation and Nucleophilic Addition Reactions
The thioamide functional group in this compound is susceptible to condensation and nucleophilic addition reactions. The thiocarbonyl carbon is electrophilic and can be attacked by various nucleophiles.
Kinetic studies on the condensation reactions of thiobenzamides have highlighted the importance of the reaction medium and catalysts. For example, the presence of dimethyl sulfoxide (B87167) (DMSO) and an acid catalyst can significantly influence the rate of condensation reactions leading to 1,2,4-thiadiazole (B1232254) derivatives rsc.org. The reactivity is also affected by the electronic nature of the substituents on the benzamide (B126) ring, with electron-donating groups generally enhancing the reaction rate rsc.org.
Nucleophilic addition to the thiocarbonyl group is another important reaction pathway. The course of these reactions is often influenced by both steric and electronic factors of the reacting partners researchgate.net.
Oxidative Transformations Involving the Sulfur Atom
The sulfur atom in the thioamide group of this compound can be oxidized to form the corresponding sulfoxide or sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, hydrogen peroxide in trifluoroacetic acid has been utilized for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides rsc.org. The trifluoroacetic acid acts as an activating solvent, enhancing the electrophilicity of the oxidant rsc.org. The oxidation of trifluoromethylated thiobenzanilides can lead to different products depending on the oxidative system used, yielding either 2-trifluoromethylbenzothiazoles via intramolecular cyclization or dimerized products with a disulfide linkage researchgate.net.
Electronic and Steric Influence of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF3) group at the meta-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system in this compound.
The -OCF3 group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution reactions. In contrast to the electron-donating methoxy (B1213986) group, the trifluoromethoxy group directs incoming electrophiles to the meta-position relative to itself.
Systematic studies on related systems have shown that the electronic effect of substituents is a predominant factor in controlling the ease of cyclization reactions involving the aromatic ring rsc.org. While steric effects can also be significant, the electronic influence of the trifluoromethoxy group is expected to play a major role in the aromatic reactivity of this compound rsc.org.
Detailed Mechanistic Studies of Key Synthetic Transformations
While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from related systems.
Radical Pathways in O-Trifluoromethylation and Related Reactions
The synthesis of compounds containing a trifluoromethoxy group often involves radical pathways. Mechanistic investigations into intramolecular C-H trifluoromethoxylation have indicated that the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives proceeds through a radical process nih.gov. This involves the generation of a trifluoromethyl radical (•CF3) which then participates in the reaction nih.gov. Radical trapping experiments have confirmed the intermediacy of the trifluoromethyl radical in such transformations nih.gov. It is plausible that synthetic routes leading to this compound or its reactions could involve similar radical intermediates, particularly those involving the introduction of the trifluoromethoxy group.
| Functional Group | Reaction Type | Key Features and Influencing Factors |
|---|---|---|
| Thioamide | Cyclization | Forms heterocycles like thiadiazoles, thiazines, and thiazoles. Reaction pathways are influenced by reagents and conditions. |
| Condensation/Nucleophilic Addition | Electrophilic thiocarbonyl carbon is attacked by nucleophiles. Reaction rates are affected by catalysts and electronic properties of substituents. | |
| Oxidation | Sulfur can be oxidized to sulfoxide or sulfone. Product depends on the oxidizing agent. | |
| Trifluoromethoxy Group | Electronic/Steric Effects | Strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and directing incoming groups to the meta position. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Deactivated by the -OCF3 group. |
Computational Elucidation of Reaction Mechanisms and Transition States
A thorough search of scientific databases and computational chemistry literature did not yield specific studies dedicated to the computational elucidation of reaction mechanisms and transition states for this compound. General computational studies on thioamides have explored aspects such as rotational barriers around the C-N bond and the nature of the thioamide resonance. These studies often utilize Density Functional Theory (DFT) to model the geometric and electronic properties of thioamides. However, specific transition state energies and reaction coordinates for reactions involving this compound have not been reported.
Future computational investigations would be invaluable in providing a deeper understanding of its reactivity. Such studies could model various potential reaction pathways, including:
Nucleophilic attack at the thiocarbonyl carbon: This is a fundamental reaction of thioamides. Computational modeling could predict the activation energies for the attack of various nucleophiles and identify the structure of the tetrahedral intermediate.
Electrophilic attack at the sulfur atom: The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. Computational studies could elucidate the mechanism of reactions such as S-alkylation or S-oxidation.
Influence of the trifluoromethoxy group: Quantitative analysis of the electronic effect of the trifluoromethoxy substituent on the charge distribution and frontier molecular orbitals of the thioamide moiety would provide insights into its regioselectivity and reactivity.
Without specific literature data, a representative data table for this section cannot be generated.
Rearrangement and Isomerization Processes
Specific studies on the rearrangement and isomerization processes of this compound are not documented in the reviewed scientific literature. However, the broader class of thioamides is known to undergo certain types of isomerizations.
One of the key isomerization processes in thioamides is the cis-trans isomerization around the C-N bond. This process is generally slower than in their amide counterparts due to a higher degree of double bond character in the C-N bond of thioamides. The energy barrier for this isomerization can be influenced by the substituents on both the aromatic ring and the nitrogen atom. The electron-withdrawing trifluoromethoxy group in this compound could potentially influence this rotational barrier.
Thioamides can also participate in rearrangement reactions, often under specific conditions or as part of a larger synthetic sequence. For instance, the Willgerodt-Kindler reaction involves the rearrangement of an acetophenone (B1666503) to a phenylacetamide and a thioamide, though this is a synthetic route to thioamides rather than a rearrangement of a pre-formed thioamide.
Given the absence of specific experimental or computational data on the rearrangement and isomerization of this compound, a detailed discussion and data table are not feasible at this time. Future research in this area would be necessary to characterize these potential processes and to determine the energetic parameters and mechanisms involved.
Derivatization Strategies and Functionalization of 3 Trifluoromethoxy Thiobenzamide
Formation of Transition Metal Complexes with Thiobenzamide (B147508) Ligands
Thiobenzamides, including the 3-(trifluoromethoxy) derivative, are effective ligands in coordination chemistry due to the presence of both nitrogen and sulfur donor atoms. These atoms can coordinate to transition metal centers, forming stable complexes with diverse geometries and electronic properties. The trifluoromethoxy group on the phenyl ring can further influence the steric and electronic characteristics of the resulting metal complexes.
Research into thiobenzamide-metal complexes has revealed their potential in various applications, from catalysis to materials science and medicinal chemistry. The coordination behavior of these ligands is a key area of study, as it dictates the structure and reactivity of the final complex.
The coordination of thiobenzamide ligands to metal centers can occur through several modes. The most common involve the sulfur atom, the nitrogen atom, or both in a chelating fashion. The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
For instance, in palladium(II) complexes of thiobenzamide derivatives, a square-planar geometry is often observed, with two chelating ligand molecules forming five-membered rings with the metal center. researchgate.net The supramolecular architecture of these complexes is frequently governed by hydrogen bonding interactions, such as N–H⋯S, which can lead to the formation of dimeric structures or extended networks. researchgate.net
The coordination versatility of related ligands, such as tetrazolato ligands, highlights the diverse structural possibilities. These ligands can act as monodentate or polydentate linkers, creating coordination clusters and polymers. nih.gov The specific coordination mode, such as η²(N1,N2), can be influenced by the steric demands of substituents on the ligand. nih.gov
| Complex Type | Coordination Geometry | Key Interactions | Reference |
| Palladium(II) Thiobenzamide | Square-Planar | N–H⋯S Hydrogen Bonding | researchgate.net |
| Zirconium Tetrazolato | Seven-Coordinate | η²(N1,N2) Coordination | nih.gov |
Synthesis of Fused and Spiro Heterocyclic Systems from Thiobenzamide Precursors
Thiobenzamides are valuable building blocks in organic synthesis for the construction of a variety of heterocyclic systems. The thioamide functional group provides a reactive handle for cyclization reactions, leading to the formation of sulfur and nitrogen-containing rings.
Regioselective reactions are crucial for the controlled synthesis of specific isomers of heterocyclic compounds. Annulation, the formation of a new ring onto a pre-existing one, and cyclocondensation, a cyclization reaction involving the loss of a small molecule like water, are common strategies.
Thioamides can undergo [2+3] annulation reactions with suitable partners to form five-membered heterocyclic rings. For example, the reaction of thioamides with α-keto sulfines can lead to the regioselective synthesis of thiazole-5-thiones. researchgate.net This process occurs through a tandem sequence of nucleophilic attack and intramolecular cyclization. researchgate.net
Cyclocondensation reactions of thiobenzamides are also widely employed. For instance, the reaction of thiobenzamides with 1-alkynyl(phenyl)-λ3-iodanes can produce thiazole (B1198619) derivatives. researchgate.netnih.gov The mechanism of this reaction is thought to involve a Michael addition followed by a 1,2-rearrangement. researchgate.net
| Reaction Type | Reactants | Product | Reference |
| [2+3] Annulation | Thioamide, α-Keto Sulfine | Thiazole-5-thione | researchgate.net |
| Cyclocondensation | Thiobenzamide, 1-Alkynyl(phenyl)-λ3-iodane | Thiazole Derivative | researchgate.netnih.gov |
Cross-Coupling Reactions of Aryl Halides and Related Substrates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Thioamides can participate in these reactions, either as coupling partners or as precursors to reactive intermediates.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. Thioamides have been utilized in a novel variation of this reaction. Through desulfurization, thioamides can generate palladium-carbene intermediates in situ, which then participate in Suzuki-Miyaura coupling reactions. nih.govdntb.gov.uanih.gov This strategy allows for the synthesis of a wide range of substituted amidinium salts and unsymmetrical diaryl ketones. nih.govdntb.gov.uanih.gov The reaction is notable for its scalability and tolerance to air and moisture. nih.govdntb.gov.uanih.gov
Furthermore, palladium catalysis can be employed for the synthesis of thioamides themselves. For example, the coupling of aryl chlorides, isocyanides, and thiocarboxylates in the presence of a palladium catalyst provides an efficient route to thioamides. researchgate.net
| Reaction | Reactants | Key Intermediate | Product | Reference |
| Suzuki-Miyaura Coupling | Thioamide, Organoboron Compound | Palladium-Carbene | Amidinium Salt / Ketone | nih.govdntb.gov.uanih.gov |
| Thioamide Synthesis | Aryl Chloride, Isocyanide, Thiocarboxylate | - | Thioamide | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of 3-(Trifluoromethoxy)thiobenzamide, providing detailed information about the connectivity and spatial arrangement of atoms.
Comprehensive Analysis Using 1H, 13C, and 19F NMR
A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the typical aromatic region (approx. 7.0-8.5 ppm). The chemical shifts and coupling constants would be influenced by the positions of the electron-withdrawing trifluoromethoxy group and the thioamide group. The two amide protons (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include the thio-carbonyl carbon (C=S), which is typically found significantly downfield (often in the 190-200 ppm range). The carbon of the trifluoromethoxy group (-OCF₃) would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would show distinct signals in the 120-150 ppm range, with their exact shifts determined by the substituent effects of the -OCF₃ and -C(S)NH₂ groups.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethoxy group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides insight into the electronic nature of the substituent. For comparison, related compounds like trifluoro-toluene show ¹⁹F shifts around -63 ppm. colorado.edu
Table 1: Predicted NMR Data for this compound Note: Specific experimental values for this compound are not available in the cited literature. These are predicted ranges based on analogous structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | |||
| Aromatic C-H | 7.0 - 8.5 | Multiplets (m) | Pattern depends on coupling between the four aromatic protons. |
| Amide N-H₂ | 7.5 - 9.5 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |
| ¹³C | |||
| C=S | 190 - 205 | Singlet (s) | Characteristic downfield shift for thio-carbonyl carbon. |
| Aromatic C-OCF₃ | 145 - 155 | Quartet (q) | Coupled to ¹⁹F. |
| Aromatic C-H | 120 - 135 | Singlet (s) | |
| Aromatic C-C(S)NH₂ | 130 - 145 | Singlet (s) | |
| -OCF₃ | 118 - 125 | Quartet (q, ¹JCF) | Large one-bond C-F coupling constant. |
| ¹⁹F | |||
| -OCF₃ | -56 to -60 | Singlet (s) | Referenced against CFCl₃. |
Application of 2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations. princeton.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent protons. researchgate.netscribd.com It would be used to trace the coupling network among the four protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. princeton.eduresearchgate.netscribd.com It would be used to definitively assign the ¹³C signals for each of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.eduresearchgate.netscribd.com It is crucial for identifying quaternary (non-protonated) carbons. Key correlations would include those from the amide protons to the thio-carbonyl carbon and adjacent aromatic carbons, and from the aromatic protons to the carbon of the -OCF₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's preferred conformation. researchgate.net A NOESY spectrum could, for instance, show correlations between the amide protons and the ortho-proton on the aromatic ring (at C2), helping to determine the rotational orientation of the thioamide group relative to the ring.
Investigation of Solvent-Dependent Conformational Equilibria and Chemical Shifts
The conformation of the thioamide group and the chemical shifts of labile protons are often sensitive to the solvent environment. nih.gov
Running NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can provide valuable information. pitt.edu In non-polar solvents like chloroform, the amide protons are more likely to engage in intramolecular hydrogen bonding or self-association. In highly polar, hydrogen-bond accepting solvents like DMSO, the solvent molecules will compete for hydrogen bonding with the amide protons, leading to significant downfield shifts of the N-H signals. These solvent-induced shifts can be used to probe the accessibility of the amide protons and study the conformational equilibrium between different rotamers around the Ar-C(S) bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The analysis of these spectra helps to confirm the presence of the principal functional groups. researchgate.netresearchgate.net
N-H Vibrations: The N-H stretching vibrations of the primary amide group are expected to appear in the region of 3100-3400 cm⁻¹. Often, two distinct bands corresponding to the asymmetric and symmetric stretches are observed.
C-H Aromatic Stretching: The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.
C=S Thio-carbonyl Stretching: The thio-carbonyl (C=S) stretching vibration is a key diagnostic peak. It is expected to appear in the range of 1200-1250 cm⁻¹, though it can be coupled with other vibrations.
C-F and C-O-C Vibrations: The strong C-F stretching vibrations of the trifluoromethoxy group are highly characteristic and are expected to produce intense absorption bands in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net The C-O-C ether linkage will also have characteristic stretching modes.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on data for analogous functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric & Symmetric Stretch | 3100 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch | 1400 - 1450 | Medium |
| C-F Stretch | 1100 - 1300 | Strong, Intense |
| C=S Stretch | 1200 - 1250 | Medium-Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Characterization
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the elemental formula and structural features.
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This experimental mass can be compared to the calculated exact mass of the chemical formula C₈H₆F₃NOS (221.0122) to confirm the elemental composition.
The fragmentation pattern in the mass spectrum, typically obtained using Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides structural clues. researchgate.netfu-berlin.de Likely fragmentation pathways for this compound would include:
Formation of the molecular ion peak.
Loss of the trifluoromethoxy group or parts of it (e.g., ·CF₃).
Cleavage of the thioamide group, potentially leading to a [M-CSNH]⁺ or [M-NH₂]⁺ fragment.
Formation of a benzoyl-type cation [C₆H₄(OCF₃)C≡S]⁺.
Fragmentation of the aromatic ring.
Table 3: Predicted Mass Spectrometry Data for this compound Note: Based on the principles of mass spectrometry and data for related compounds.
| Species | Calculated Exact Mass (Da) | Notes |
| C₈H₆F₃NOS | 221.0122 | Monoisotopic Mass |
| [M+H]⁺ | 222.0199 | Protonated molecule, commonly seen in ESI-MS. |
| [M+Na]⁺ | 244.0019 | Sodium adduct, commonly seen in ESI-MS. |
| Predicted Fragments | --- | Fragmentation pathways help confirm the structure. |
X-ray Crystallography for High-Resolution Solid-State Molecular and Crystal Structures
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique would reveal key structural parameters such as bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not found in the searched literature, studies on similar fluorinated benzamides and thiobenzamides allow for well-founded predictions. osti.govnih.gov Key findings from a crystallographic study would likely include:
Molecular Conformation: Determination of the torsion angle between the plane of the aromatic ring and the plane of the thioamide group. In many benzamides, this angle is non-zero, indicating a twisted conformation. osti.gov
Intermolecular Interactions: Thiobenzamides commonly form hydrogen-bonded dimers in the solid state, where the N-H of one molecule interacts with the C=S of a neighboring molecule, creating a characteristic ring motif. osti.gov
Crystal Packing: The analysis would show how these dimeric units or chains pack into the three-dimensional crystal lattice, influenced by weaker interactions such as π-π stacking of the aromatic rings and interactions involving the fluorine atoms. The presence of the trifluoromethoxy group could significantly influence the packing arrangement compared to non-fluorinated analogues.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethoxy Thiobenzamide
Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions
The molecular structure of 3-(trifluoromethoxy)thiobenzamide, featuring a thioamide group and a trifluoromethoxy substituent, is conducive to a variety of intermolecular interactions that dictate its crystal packing and solid-state architecture. These interactions primarily include hydrogen bonds, with the thioamide moiety playing a central role, as well as other weaker contacts.
A detailed examination of the hydrogen bonding capabilities of this compound reveals that the thioamide group is a potent hydrogen bond donor (via the N-H protons) and a weaker hydrogen bond acceptor (via the sulfur atom) compared to its amide counterpart. fluoromart.com This characteristic is fundamental to the formation of predictable supramolecular synthons.
In the absence of a specific crystal structure for this compound, the crystallographic data of its isomer, 4-(trifluoromethyl)thiobenzamide, for which a CCDC entry exists (280465), serves as an excellent model. nih.gov In the crystal lattice of analogous thioamides, molecules are often linked by N-H···S hydrogen bonds, forming centrosymmetric dimers. These dimers can then be further interconnected by weaker C-H···F, C-H···S, and π-π stacking interactions, creating a robust three-dimensional network. acs.orgnih.gov The trifluoromethoxy group, with its electronegative fluorine atoms, is also expected to participate in weak C-H···F hydrogen bonds, further stabilizing the crystal packing.
Hirshfeld Surface Analysis as a Predictive Tool
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified. Although a specific Hirshfeld analysis for this compound has not been published, data from structurally related thioamides and amides allow for a reliable prediction of the types and relative contributions of these interactions. nih.goviucr.orgmdpi.comresearchgate.net
The analysis typically reveals the percentage contribution of various atom···atom contacts to the total Hirshfeld surface area. For a molecule like this compound, a representative breakdown of these interactions is presented in the interactive data table below.
| Interaction Type | Predicted Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |
| S···H/H···S | ~15-20 | Indicative of the crucial N-H···S hydrogen bonds forming the primary supramolecular synthons, as well as weaker C-H···S interactions. iucr.org |
| F···H/H···F | ~10-15 | Highlights the presence of weak C-H···F hydrogen bonds involving the trifluoromethoxy group, contributing to the overall crystal stability. |
| C···H/H···C | ~8-12 | Arises from contacts between carbon and hydrogen atoms, including potential C-H···π interactions involving the aromatic ring. iucr.org |
| O···H/H···O | ~5-10 | Represents interactions involving the oxygen atom of the trifluoromethoxy group, likely participating in weak hydrogen bonds. iucr.org |
| C···C | ~3-5 | Suggests the presence of π-π stacking interactions between the phenyl rings of neighboring molecules. nih.gov |
| Other (N···H, S···C, etc.) | <5 | Minor contributions from other possible intermolecular contacts. nih.gov |
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a visual summary of these interactions. For this compound, it is anticipated that the plot would show distinct spikes characteristic of strong hydrogen bonding (N-H···S) and more diffuse regions corresponding to the numerous weaker H···H, F···H, and C···H contacts that collectively play a significant role in the cohesion of the crystal structure.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT calculations are employed to determine a molecule's optimized geometry, corresponding to the lowest energy arrangement of its atoms, and to calculate various energetic properties. The theory's core principle is that a molecule's electronic energy can be determined from its electron density, which is a simpler function than the complex many-electron wave function. researchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to perform these calculations. researchgate.netresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electron Transfer Properties
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and electronic properties. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electron donation and acceptance. nih.gov For instance, in a related Schiff base, the HOMO orbitals were localized on the sulfur and nitrogen atoms, while the LUMO was distributed more widely across the molecule. nih.gov
Specific calculated HOMO, LUMO, and energy gap values for 3-(Trifluoromethoxy)thiobenzamide are not available in the surveyed literature. A detailed FMO analysis would be necessary to understand its electron transfer properties and predict its reactivity in chemical reactions.
Mapping of Molecular Electrostatic Potential and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how molecules will interact. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electrophilic and nucleophilic reactive sites. researchgate.net
MEP maps are color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net For example, in molecules containing electronegative atoms like oxygen, fluorine, and nitrogen, these atoms are often surrounded by regions of negative potential, while hydrogen atoms often exhibit positive potential. researchgate.netresearchgate.net
An MEP map for this compound would likely show significant negative potential around the sulfur atom of the thioamide group and the oxygen and fluorine atoms of the trifluoromethoxy group, with positive potential near the amide hydrogens. However, a specific, published MEP map for this compound could not be located.
Energy Framework Analysis for Quantifying Non-Covalent Interactions in Crystalline Solids
Energy framework analysis is a computational technique used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method helps in understanding the forces that govern crystal packing and stability. The analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal structure.
The results are often depicted as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy. This provides a clear picture of the supramolecular architecture, highlighting the dominant forces, such as hydrogen bonding or π-stacking, that stabilize the crystal. While this analysis has been applied to various organic crystals, a study performing energy framework analysis on this compound is not currently available.
Elucidation of Reaction Mechanisms and Transition State Structures through Computational Simulations
Computational simulations are invaluable for elucidating detailed reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
Methods like DFT can be used to locate and optimize the geometry of transition states and calculate the activation energy of the reaction. researchgate.net This information provides deep insight into the reaction's kinetics and feasibility. For example, computational studies on [3+2] cycloaddition reactions have successfully predicted product structures by calculating the Gibbs free energies of activation for different possible reaction pathways. researchgate.net
A computational investigation into the reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, has not been found in the literature. Such a study would be essential for understanding its chemical transformations at a molecular level.
Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.neteurjchem.com Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.goveurjchem.com
Comparing theoretical and experimental spectra serves as a powerful method for confirming the molecular structure. For instance, studies on similar compounds have shown a good correlation between the vibrational frequencies calculated using the B3LYP method and those observed in experimental FT-IR spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is specifically used to calculate electronic transitions and generate theoretical UV-Vis spectra. researchgate.net
While the NIST Chemistry WebBook contains an experimental gas-phase IR spectrum for the related compound 4-(Trifluoromethyl)thiobenzamide nist.gov, a similar computational or experimental study for this compound is not available for comparison.
Conformational Analysis and Investigation of Intramolecular Interactions
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. DFT calculations can be used to explore a molecule's potential energy surface by systematically rotating its flexible dihedral angles. mdpi.com This process identifies various energy minima, which correspond to stable conformers. mdpi.com
The analysis also provides insight into intramolecular interactions, such as hydrogen bonds or steric hindrance, that influence which conformations are preferred. For example, a computational study on trifluoroacetyl triflate identified two main conformers and determined their relative abundance based on their calculated energies. mdpi.com
A detailed conformational analysis of this compound, which would clarify the rotational preferences of the thioamide and trifluoromethoxy groups relative to the benzene (B151609) ring, has not been found in the published literature.
3 Trifluoromethoxy Thiobenzamide As a Versatile Synthetic Intermediate and Building Block
Precursor in the Rational Design and Synthesis of Complex Organic Scaffolds
The thioamide functionality within 3-(Trifluoromethoxy)thiobenzamide provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more elaborate molecular frameworks. In the realm of medicinal chemistry, the rational design of bioactive molecules often relies on the ability to construct complex scaffolds that can effectively interact with biological targets. The presence of the trifluoromethoxy group is known to enhance properties such as membrane permeability and metabolic stability, making this compound a desirable precursor for drug candidates. smolecule.com
Research has demonstrated the utility of thiobenzamides in the synthesis of various biologically active compounds. While specific examples detailing the extensive use of this compound in the construction of a wide array of complex organic scaffolds are still emerging in publicly available literature, the known reactivity of the thioamide group suggests its potential in reactions such as S-alkylation, cyclocondensation, and cross-coupling reactions. These transformations would allow for the elaboration of the core structure into more complex arrangements, carrying the valuable trifluoromethoxy moiety into the final product. The lipophilic nature imparted by the -OCF₃ group can be particularly advantageous in the design of central nervous system (CNS) active agents, where the ability to cross the blood-brain barrier is crucial. beilstein-journals.org
Strategic Incorporation of the Trifluoromethoxy Moiety into Advanced Materials
The unique electronic properties of the trifluoromethoxy group also make it a valuable component in the design of advanced materials. The incorporation of this moiety can significantly influence the optical, electronic, and physical properties of polymers and other materials. This compound serves as a key monomer or intermediate for introducing the -OCF₃ group into larger macromolecular structures. smolecule.com
While the direct polymerization of this compound is not widely documented, its conversion to other polymerizable derivatives is a feasible strategy. For instance, the thioamide could be transformed into a variety of functional groups that are amenable to polymerization techniques. The resulting polymers would benefit from the enhanced thermal stability, chemical resistance, and specific electronic characteristics conferred by the trifluoromethoxy group. These properties are highly desirable in applications such as high-performance plastics, dielectric materials, and specialized coatings. The development of synthetic methodologies to efficiently incorporate this building block into polymeric chains remains an active area of research.
Utilization in the Construction of Diverse Nitrogen-Sulfur Heterocyclic Systems
The thioamide functional group is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing both nitrogen and sulfur atoms. These heterocycles are prevalent in many biologically active molecules and functional materials. This compound provides a direct route to trifluoromethoxylated nitrogen-sulfur heterocycles, a class of compounds with significant potential in medicinal chemistry.
The reaction of thioamides with α-halocarbonyl compounds is a classic and efficient method for the synthesis of thiazoles. By reacting this compound with various α-halo ketones, esters, or amides, a library of 2,4-disubstituted thiazoles bearing the 3-(trifluoromethoxy)phenyl group can be accessed. These thiazole (B1198619) derivatives are valuable scaffolds in drug discovery.
Furthermore, the thioamide moiety can participate in cycloaddition and condensation reactions to form other important nitrogen-sulfur heterocyclic systems such as thiadiazoles and thiadiazines. For example, oxidative cyclization reactions or reactions with hydrazines and their derivatives can lead to the formation of various five- and six-membered rings. The resulting trifluoromethoxylated heterocycles are of great interest for screening as potential pharmaceuticals and agrochemicals due to the often-favorable influence of the -OCF₃ group on biological activity.
Application in Multi-component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds. The development of MCRs that incorporate fluorinated building blocks is of particular interest for drug discovery and materials science.
While specific, documented examples of this compound participating in well-established MCRs are not yet prevalent in the scientific literature, the reactivity of the thioamide group suggests its potential as a component in such transformations. For instance, thioamides can act as the sulfur-containing component in reactions like the Asinger and Ugi four-component reactions, which are used to synthesize thiazolines and α-acylamino thioamides, respectively.
The successful integration of this compound into MCR protocols would provide a highly efficient route to complex molecules containing the desirable trifluoromethoxy group. This would streamline the synthesis of novel compounds for biological screening and materials testing, accelerating the discovery process. The exploration of the reactivity of this compound in various MCRs represents a promising avenue for future research. The ability to generate molecular complexity and introduce the trifluoromethoxy functionality in a single step would be a significant advancement in synthetic chemistry. beilstein-journals.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Trifluoromethoxy)thiobenzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiobenzamide derivatives are often prepared by reacting 3-(trifluoromethoxy)benzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux (60–70°C, 4–6 hours) .
- Critical Factors : Solvent choice (e.g., toluene vs. xylene) and stoichiometry significantly affect product distribution. In refluxing xylene, thiobenzamide reacts with 2-anilino-3-formylchromones to form thioamides rather than dithiazolyl derivatives, highlighting the need for precise temperature control .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Recommended Methods :
- X-ray crystallography for resolving crystal structures of intermediates (e.g., piperazine derivatives) .
- HPLC-MS for purity assessment, leveraging the compound’s molecular weight (220.15 g/mol) and UV absorption at 254 nm .
- NMR (¹⁹F and ¹H) to confirm the trifluoromethoxy group’s electronic environment and monitor reaction progress .
Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?
- Experimental Insights : The trifluoromethoxy group enhances thermal stability due to its electron-withdrawing nature. However, hydrolysis studies show susceptibility to strong acids (pH < 2) or bases (pH > 12), leading to cleavage of the thiobenzamide bond .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or argon atmosphere to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when using thiobenzamide in heterocyclic synthesis?
- Case Study : Reactions of 3-formylchromones with thiobenzamide yield 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromones in toluene but form thioamides in xylene. This divergence arises from solvent polarity affecting electrophilic attack pathways (C2 vs. aldehyde carbon) .
- Mitigation Strategy : Use computational modeling (DFT) to predict solvent-dependent reactivity and optimize conditions for desired products .
Q. What strategies are effective for improving the bioavailability of this compound derivatives in preclinical studies?
- Approaches :
- Structural modifications : Introduce hydrophilic groups (e.g., carboxylates) to derivatives while retaining the trifluoromethoxy moiety’s bioactivity .
- Nanocarrier encapsulation : Liposomal formulations enhance solubility and reduce hepatic clearance in vitro .
Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?
- Workflow :
Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinase targets) .
QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the benzamide ring) with inhibitory potency .
Q. What are the key discrepancies between in vitro and in vivo toxicity profiles of this compound, and how can they be addressed?
- Findings : In vitro assays (e.g., Ames test) show low mutagenicity, but in vivo rodent studies indicate hepatotoxicity at high doses (≥100 mg/kg). This suggests metabolite-induced toxicity, possibly from thiourea derivatives .
- Recommendations : Conduct metabolite profiling (LC-MS/MS) and adjust dosing regimens to minimize bioactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
